![molecular formula C12H16N4O B12901794 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-26-7](/img/structure/B12901794.png)
4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrimidine Core: This can be achieved through a condensation reaction between 4,6-dimethylpyrimidine-2-amine and a suitable aldehyde or ketone under acidic or basic conditions.
Morpholine Ring Introduction: The imidazo[1,5-a]pyrimidine intermediate is then reacted with morpholine, often using a nucleophilic substitution reaction. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts: Such as Lewis acids or bases to facilitate the nucleophilic substitution.
Purification Techniques: Including crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: May require catalysts or specific solvents to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism by which 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(4,6-Dimethylimidazo[1,2-a]pyridine)morpholine
- 4-(4,6-Dimethylimidazo[1,2-a]pyrimidin-2-yl)ethanol
- 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)aniline
Uniqueness
4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to its specific structural features, such as the morpholine ring and the imidazo[1,5-a]pyrimidine core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
88875-26-7 |
|---|---|
分子式 |
C12H16N4O |
分子量 |
232.28 g/mol |
IUPAC名 |
4-(4,6-dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C12H16N4O/c1-9-7-11(15-3-5-17-6-4-15)14-12-8-13-10(2)16(9)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
GLDFRRUOUBVCNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CN=C(N12)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
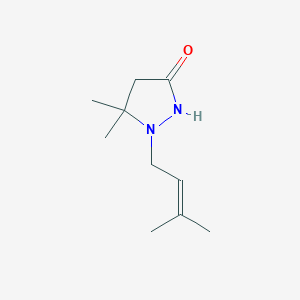
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
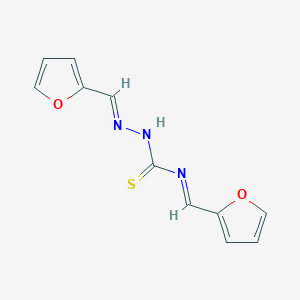


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
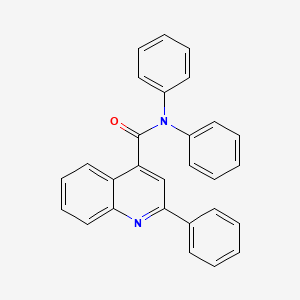
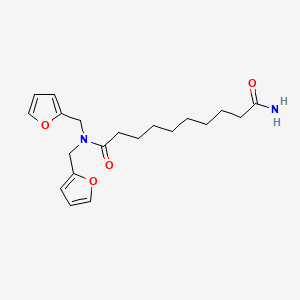
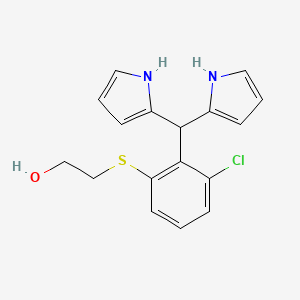
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
